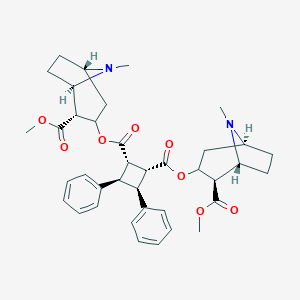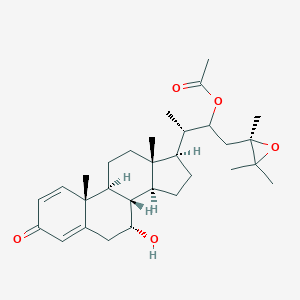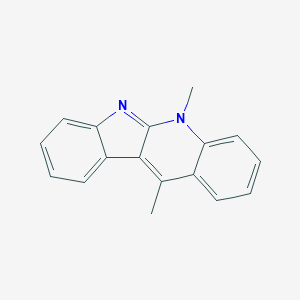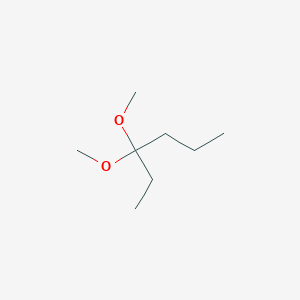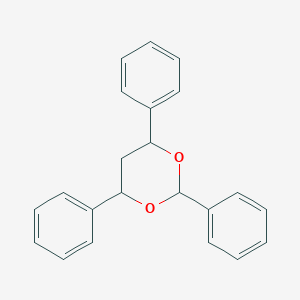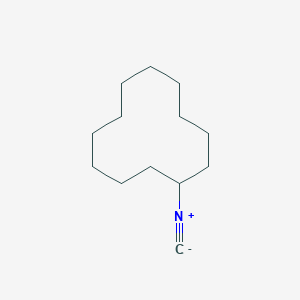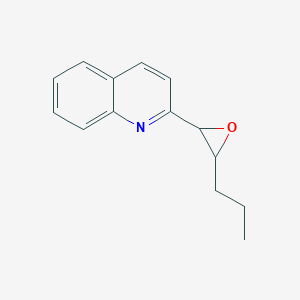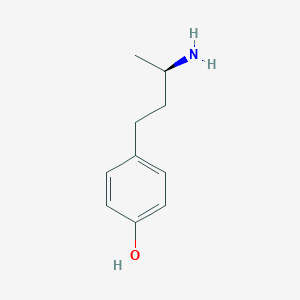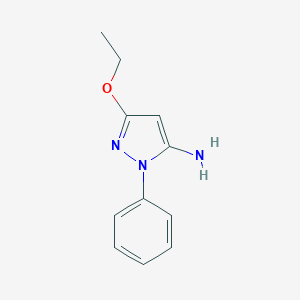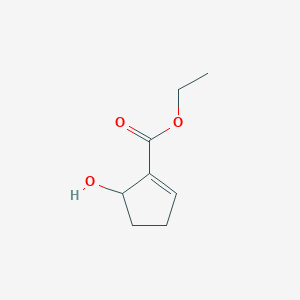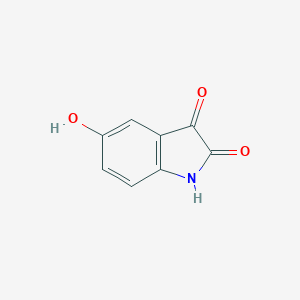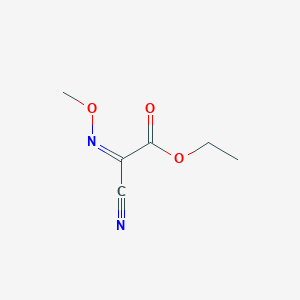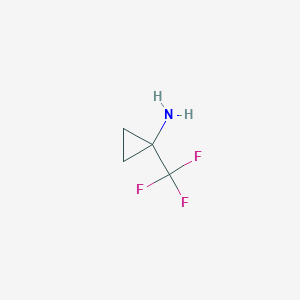
1-(Trifluoromethyl)cyclopropanamine
描述
1-(Trifluoromethyl)cyclopropanamine is a chemical compound with the molecular formula C₄H₆F₃N. It features a cyclopropane ring substituted with a trifluoromethyl group and an amine group.
准备方法
The synthesis of 1-(Trifluoromethyl)cyclopropanamine typically involves radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as sulfur tetrafluoride to transform carboxy groups into trifluoromethyl groups . Industrial production methods may involve enantioselective cobalt-catalyzed processes or Corey-Chaykovsky reactions to achieve high yields and good diastereoselectivities .
化学反应分析
1-(Trifluoromethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation and various catalysts for enantioselective processes. Major products formed from these reactions include trifluoromethyl-substituted cyclopropanes and their derivatives .
科学研究应用
1-(Trifluoromethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action for 1-(Trifluoromethyl)cyclopropanamine derivatives often involves the inhibition of specific enzymes. For instance, cyclopropanamine compounds have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates mono- and dimethylated lysines in histone 3, thereby influencing gene expression.
相似化合物的比较
1-(Trifluoromethyl)cyclopropanamine can be compared with other similar compounds such as:
N-methyl-1-(trifluoromethyl)cyclopropan-1-amine hydrochloride: This compound also features a trifluoromethyl group and a cyclopropane ring but includes an additional methyl group on the amine.
Trans-2-(Trifluoromethyl)cyclopropanamine: This compound has a similar structure but differs in the position of the trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(trifluoromethyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)3(8)1-2-3/h1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWOFVFUKXZXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294300 | |
| Record name | 1-(Trifluoromethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112738-68-8 | |
| Record name | 1-(Trifluoromethyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112738-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


